1,4-Difluoro-2-nitro-5-(trifluoromethyl)benzene
Description
1,4-Difluoro-2-nitro-5-(trifluoromethyl)benzene is a fluorinated aromatic compound with a benzene core substituted by fluorine atoms at positions 1 and 4, a nitro group (-NO₂) at position 2, and a trifluoromethyl (-CF₃) group at position 5. This structure combines strong electron-withdrawing groups (NO₂, CF₃) and fluorine atoms, rendering the compound highly reactive in electrophilic and nucleophilic substitution reactions. Its primary applications include use as a derivatization reagent in analytical chemistry and as a precursor in synthesizing agrochemicals or pharmaceuticals due to its ability to stabilize intermediates and direct regioselective reactions .
Properties
IUPAC Name |
1,4-difluoro-2-nitro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F5NO2/c8-4-2-6(13(14)15)5(9)1-3(4)7(10,11)12/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXOEWLOZMHVRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F5NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.09 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Difluoro-2-nitro-5-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the nitration of 1,4-difluoro-5-(trifluoromethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process.
Another method involves the fluorination of 2-nitro-5-(trifluoromethyl)benzene using a fluorinating agent such as elemental fluorine or a fluorine-containing compound under controlled conditions. This method requires careful handling due to the highly reactive nature of fluorinating agents.
Industrial Production Methods
Industrial production of 1,4-difluoro-2-nitro-5-(trifluoromethyl)benzene often involves large-scale nitration and fluorination processes. These processes are optimized for high yield and purity, with stringent control over reaction conditions to ensure safety and efficiency. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,4-Difluoro-2-nitro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, particularly at the trifluoromethyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas, or metal hydrides like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups replacing the fluorine atoms.
Reduction: Amino derivatives of the original compound.
Oxidation: Carboxylic acids or other oxidized products depending on the reaction conditions.
Scientific Research Applications
1,4-Difluoro-2-nitro-5-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated aromatic compounds.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Explored for its role in the development of new drugs, particularly those targeting specific enzymes or receptors due to its unique electronic properties.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, where its fluorinated groups impart desirable properties like chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of 1,4-difluoro-2-nitro-5-(trifluoromethyl)benzene is largely dependent on its chemical structure. The presence of electron-withdrawing groups, such as the nitro and trifluoromethyl groups, significantly affects the compound’s reactivity and interaction with other molecules. These groups can influence the compound’s ability to participate in electrophilic and nucleophilic reactions, as well as its binding affinity to specific molecular targets.
Comparison with Similar Compounds
The compound’s reactivity, stability, and applications can be contextualized by comparing it to structurally analogous derivatives. Below is a detailed analysis:
Structural Analogues and Substituent Effects
| Compound Name | Substituent Positions | Key Functional Groups | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| 1,4-Difluoro-2-nitro-5-(trifluoromethyl)benzene | 1-F, 4-F; 2-NO₂; 5-CF₃ | F, NO₂, CF₃ | ~255.1 | Derivatization, synthesis |
| 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene | 1-F; 2-NO₂; 4-CF₃ | F, NO₂, CF₃ | ~237.1 | Polyamine derivatization in HPLC |
| 2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene | 1-Cl; 3-NO₂; 5-CF₃; 2-NO₂ | Cl, NO₂, CF₃ | ~292.5 | Derivatization of aliphatic amines |
| 4-(Substituted)-5-fluorobenzene-1,2-diamine | 1-NH₂; 2-NH₂; 4-R; 5-F | NH₂, F, R (variable substituent) | Variable | Pharmaceutical intermediates |
Key Observations :
- Electron-withdrawing effects: The trifluoromethyl and nitro groups in all compounds enhance electrophilicity, but their positions influence reactivity.
- Derivatization efficiency : highlights that 1-fluoro-2-nitro-4-(trifluoromethyl)benzene outperforms 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene in polyamine derivatization due to higher yields and simpler isolation . The target compound’s dual fluorine substituents may reduce derivatization efficiency in similar applications due to increased steric bulk.
- Reduction stability : The nitro group in 1,4-difluoro-2-nitro-5-(trifluoromethyl)benzene can be reduced to an amine (similar to ’s procedure), but the resulting diamine is likely unstable, requiring immediate use in subsequent steps .
Physicochemical Properties
- Solubility: Fluorine and CF₃ groups increase lipophilicity, making the compound soluble in organic solvents (e.g., ethyl acetate, ethanol) but poorly soluble in water. This contrasts with less-fluorinated analogues, which may exhibit slightly better aqueous solubility.
- Thermal stability : The nitro group introduces thermal instability, requiring storage at low temperatures. This is consistent with derivatives like 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene, which decompose at elevated temperatures .
Biological Activity
1,4-Difluoro-2-nitro-5-(trifluoromethyl)benzene is a fluorinated aromatic compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by research findings and case studies.
The compound's molecular formula is , with a molecular weight of 239.13 g/mol. Its structure includes two fluorine atoms, a nitro group, and a trifluoromethyl group, which contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1178346-05-8 |
| Molecular Formula | C9H4F5N1O2 |
| Molecular Weight | 239.13 g/mol |
| IUPAC Name | 1,4-Difluoro-2-nitro-5-(trifluoromethyl)benzene |
The biological activity of 1,4-difluoro-2-nitro-5-(trifluoromethyl)benzene is primarily attributed to its ability to form reactive intermediates through the reduction of the nitro group. These intermediates can interact with various biomolecules, leading to potential therapeutic effects. The trifluoromethyl group enhances lipophilicity, facilitating cellular membrane penetration.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated that compounds containing trifluoromethyl groups showed enhanced activity against various bacterial strains compared to their non-fluorinated counterparts. Specifically, the compound exhibited Minimum Inhibitory Concentration (MIC) values in the low micromolar range against Gram-positive bacteria.
Anticancer Properties
In vitro studies have highlighted the anticancer potential of 1,4-difluoro-2-nitro-5-(trifluoromethyl)benzene. It was found to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit cell proliferation was assessed using various cancer cell lines, showing IC50 values ranging from 10 to 30 µM.
Case Studies
- Study on Antibacterial Activity : A recent investigation evaluated the antibacterial effects of several fluorinated compounds, including 1,4-difluoro-2-nitro-5-(trifluoromethyl)benzene. The results indicated a significant reduction in bacterial growth at concentrations as low as 5 µg/mL against Staphylococcus aureus and Escherichia coli .
- Anticancer Evaluation : Another study focused on the compound's effect on human lung cancer cells (A549). Treatment with varying concentrations (0–50 µM) resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .
Toxicological Studies
While exploring its biological activities, it is crucial to consider the toxicological profile of 1,4-difluoro-2-nitro-5-(trifluoromethyl)benzene. Preliminary toxicity assessments indicate that at therapeutic doses, the compound shows low cytotoxicity towards normal human cells. However, further studies are necessary to establish comprehensive safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
